

(1R,3S)-MMV008138: A Technical Guide to a Promising Antimalarial Compound

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Compound of Interest		
Compound Name:	MMV008138	
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Abstract

(1R,3S)-MMV008138 is a potent, stereospecific inhibitor of the Plasmodium falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a critical enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential for the parasite's survival but absent in humans, making it an attractive target for novel antimalarial therapies. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of (1R,3S)-MMV008138, including detailed experimental protocols and data presented for easy reference.

Structure and Chemical Properties

(1R,3S)-**MMV008138**, with the IUPAC name (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a tetrahydro-β-carboline derivative. Its chemical structure is characterized by a tetracyclic core with two stereocenters at the C1 and C3 positions, determining its biological activity. The (1R,3S) configuration has been identified as the active stereoisomer.[1]

Table 1: Physicochemical Properties of (1R,3S)-MMV008138



Property	Value	Source
IUPAC Name	(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid	Internal
CAS Number	1679333-73-3	[2]
Molecular Formula	C18H14Cl2N2O2	[3]
Molecular Weight	377.23 g/mol	[3]
Predicted LogP	3.5	[4]
рКа	Data not available	
Aqueous Solubility	Data not available	_

Mechanism of Action: Targeting the MEP Pathway

(1R,3S)-MMV008138 exerts its antimalarial activity by specifically inhibiting the P. falciparum IspD enzyme.[1][5] IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate, a key step in the MEP pathway.[1] Inhibition of this pathway disrupts the synthesis of essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), leading to parasite death.[1] The MEP pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, providing a basis for the selective toxicity of (1R,3S)-MMV008138 against the malaria parasite.[1]



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Caption: MEP Pathway Inhibition by (1R,3S)-MMV008138

Biological Activity



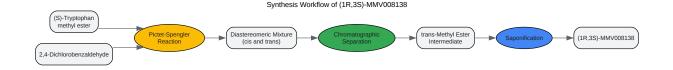
(1R,3S)-**MMV008138** demonstrates potent in vitro activity against P. falciparum, with a half-maximal inhibitory concentration (IC_{50}) in the nanomolar range. The compound is highly selective for the parasite's IspD enzyme and does not significantly inhibit the human ortholog, highlighting its potential as a safe therapeutic agent.

Table 2: In Vitro Activity of (1R,3S)-MMV008138

Assay	Strain	IC50 (nM)	Source
P. falciparum growth inhibition	Dd2	250 ± 50	[1]
Recombinant P. falciparum IspD inhibition	44 ± 15	[1]	

Experimental Protocols Synthesis of (1R,3S)-MMV008138 via Pictet-Spengler Reaction

The synthesis of (1R,3S)-MMV008138 is achieved through a stereoselective Pictet-Spengler reaction. The following is a generalized protocol based on literature descriptions.[1]



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Caption: Synthesis Workflow of (1R,3S)-MMV008138

Materials:

• (S)-Tryptophan methyl ester



- 2,4-Dichlorobenzaldehyde
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (HCl)

Procedure:

- Condensation: To a solution of (S)-tryptophan methyl ester in anhydrous DCM, add 2,4dichlorobenzaldehyde.
- Cyclization: Add trifluoroacetic acid to the mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.
- Purification: Separate the cis and trans diastereomers by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Saponification: Dissolve the isolated trans-methyl ester intermediate in a mixture of THF and water. Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).



Acidification and Isolation: Acidify the reaction mixture with HCl (e.g., 1N solution) to pH 2-3.
 Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,3S)-MMV008138.

In Vitro Inhibition Assay of P. falciparum IspD

This protocol describes a continuous, coupled-enzyme spectrophotometric assay to determine the inhibitory activity of compounds against recombinant P. falciparum IspD.



IspD Reaction (1R,3S)-MMV008138 MEP CTP PflspD CDP-ME Pyrophosphate (PPi) Coupling Enzyme System Inorganic Pyrophosphatase Inorganic Phosphate (Pi) MESG Purine Nucleoside Phosphorylase Ribose-1-phosphate Guanine Absorbance increases Detection Measure Absorbance at 360 nm

PflspD Inhibition Assay Workflow

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Caption: PflspD Inhibition Assay Workflow

Materials:



- · Recombinant P. falciparum IspD
- 2-C-Methyl-D-erythritol 4-phosphate (MEP)
- Cytidine triphosphate (CTP)
- Inorganic pyrophosphatase
- Purine nucleoside phosphorylase (PNPase)
- 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
- Tris-HCl buffer
- MgCl₂
- Dithiothreitol (DTT)
- (1R,3S)-MMV008138 (or other test compounds)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare Reagents: Prepare stock solutions of all reagents in the appropriate buffer.
- Assay Mixture: In a 96-well plate, prepare an assay mixture containing Tris-HCl buffer, MgCl₂, DTT, MESG, PNPase, and inorganic pyrophosphatase.
- Add Substrates and Inhibitor: Add CTP, MEP, and the test compound at various concentrations to the wells.
- Initiate Reaction: Initiate the reaction by adding the recombinant P. falciparum IspD enzyme to each well.
- Monitor Reaction: Immediately begin monitoring the change in absorbance at 360 nm over time using a spectrophotometer. The rate of the reaction is proportional to the rate of



increase in absorbance.

 Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

(1R,3S)-MMV008138 is a highly promising antimalarial lead compound with a well-defined mechanism of action, potent in vitro activity, and high selectivity for the parasite enzyme. Its unique mode of action targeting the essential MEP pathway makes it a valuable candidate for further development, particularly in the face of growing resistance to current antimalarial drugs. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this and similar compounds as next-generation antimalarial therapies.

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